![molecular formula C13H22N2OS B14623159 4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol CAS No. 59429-62-8](/img/structure/B14623159.png)
4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol is a complex organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an ethylamino group, a propylsulfanyl group, and a hydroxyl group attached to a pyridine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol typically involves multiple steps. One common method includes the reaction of 2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and automated systems further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethylamino and propylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyridines. These products have diverse applications in chemical synthesis and pharmaceutical research .
Aplicaciones Científicas De Investigación
4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol involves its interaction with specific molecular targets. The ethylamino and propylsulfanyl groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Ethylamino)methyl]-2-methyl-5-[(methylsulfanyl)methyl]pyridin-3-ol
- 4-[(Methylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol
- 4-[(Ethylamino)methyl]-2-methyl-5-[(ethylsulfanyl)methyl]pyridin-3-ol
Uniqueness
4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
59429-62-8 |
|---|---|
Fórmula molecular |
C13H22N2OS |
Peso molecular |
254.39 g/mol |
Nombre IUPAC |
4-(ethylaminomethyl)-2-methyl-5-(propylsulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C13H22N2OS/c1-4-6-17-9-11-7-15-10(3)13(16)12(11)8-14-5-2/h7,14,16H,4-6,8-9H2,1-3H3 |
Clave InChI |
WFTUXAXVCPZZOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCSCC1=CN=C(C(=C1CNCC)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



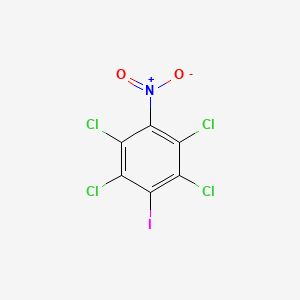
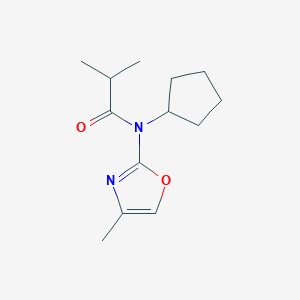

![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)
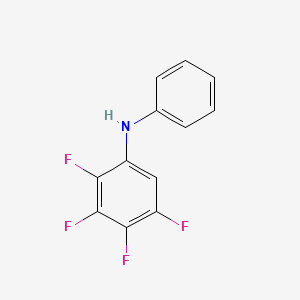
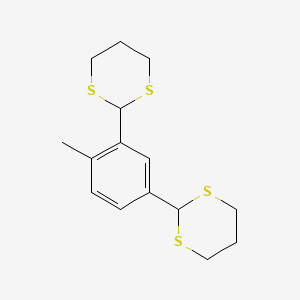

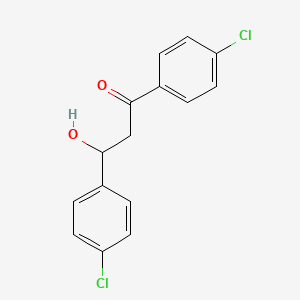

![Benzene, 1,4-bis[(4-nitrophenyl)thio]-](/img/structure/B14623137.png)
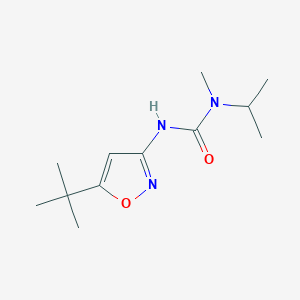
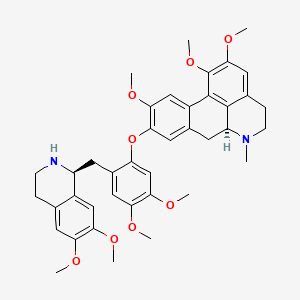
![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
